(R)-FTY-720 Vinylphosphonate is a synthetic compound derived from FTY720, also known as fingolimod, which is primarily recognized for its immunomodulatory properties. This compound has garnered attention in the field of oncology due to its potential therapeutic applications, particularly in inhibiting cancer cell proliferation and inducing apoptosis. The vinylphosphonate moiety enhances the stability and bioavailability of the compound, making it a promising candidate for various medical applications, especially in targeting sphingosine kinase 1, an enzyme implicated in cancer cell survival and growth .
(R)-FTY-720 Vinylphosphonate is classified as a vinylphosphonate derivative. It is synthesized through methods that involve palladium-catalyzed reactions, notably the B-alkyl Suzuki coupling, which facilitates the formation of the vinylphosphonate group. This compound is part of a broader class of sphingosine analogs that modulate sphingosine-1-phosphate receptor signaling pathways .
The synthesis of (R)-FTY-720 Vinylphosphonate typically involves several key steps:
(R)-FTY-720 Vinylphosphonate features a distinct molecular structure characterized by its vinylphosphonate group, which contributes to its biological activity. The molecular formula is C₁₃H₁₅NO₄P, with a molecular weight of approximately 285.24 g/mol. The structural representation includes:
The compound's three-dimensional structure facilitates its binding to sphingosine kinase 1, influencing its pharmacological effects .
(R)-FTY-720 Vinylphosphonate can undergo several types of chemical reactions:
These reactions are significant for developing analogs with enhanced or altered pharmacological properties.
The mechanism of action for (R)-FTY-720 Vinylphosphonate primarily involves its inhibition of sphingosine kinase 1. By disrupting sphingolipid signaling pathways, this compound induces apoptosis in cancer cells. Specifically, it acts as an allosteric inhibitor, altering enzyme conformation and thereby inhibiting substrate conversion .
In preclinical studies, (R)-FTY-720 Vinylphosphonate has demonstrated efficacy in reducing cell viability in various cancer cell lines by promoting apoptotic pathways independent of traditional signaling mechanisms associated with sphingosine-1-phosphate receptors .
Relevant data from studies indicate that (R)-FTY-720 Vinylphosphonate retains significant activity against sphingosine kinase 1 while exhibiting low toxicity profiles in vitro.
(R)-FTY-720 Vinylphosphonate has a wide range of scientific applications:
The synthesis of (R)-FTY720 vinylphosphonate relies on enantioselective catalysis to establish its chiral center. A pivotal method employs Sharpless asymmetric epoxidation, where allylic alcohol precursors undergo epoxidation using titanium tetraisopropoxide and L-(+)-diethyl tartrate (L-(+)-DIPT) as chiral controllers. This reaction achieves high enantiomeric excess (ee >95%) for the (R)-epoxide intermediate, which is subsequently transformed into the target vinylphosphonate through regioselective ring opening and phosphonate coupling [1] [2]. The oxazoline pathway further refines stereocontrol: epoxy-alcohols are converted to trichloroacetimidates, then cyclized with diethylaluminum chloride to form oxazoline intermediates with defined stereochemistry at C2 and C4. This route ensures retention of the (R)-configuration throughout functionalization [2].
Construction of the aliphatic chain employs Wittig olefination between 4-bromobenzaldehyde and n-heptyltriphenylphosphonium bromide. This yields an arylalkene as an E/Z mixture (1:3 ratio), which is enriched via chromatography. Subsequent Sonogashira coupling with 4-(phenylmethoxy)-1-butyne installs the alkyne moiety, forming enyne 7 (92% yield). Hydrogenation of the triple bond and O-benzyl deprotection furnishes the alcohol precursor for phosphonate conjugation [2]. The Horner-Wadsworth-Emmons reaction then links the phosphonate group: oxazoline aldehyde 15 reacts with tetramethyl methylenediphosphonate to afford vinylphosphonate ester (S)-16 (87% yield, E/Z ≈ 10:1). Demethylation with trimethylsilyl bromide (TMSBr) releases the phosphonic acid, yielding (R)-FTY720 vinylphosphonate after chiral resolution [1] [2].
Critical to isolating the (R)-enantiomer is the chiral auxiliary approach using D-(−)-DIPT during epoxidation. This catalyst enforces the (R)-configuration in epoxide (R)-12, which is propagated through downstream intermediates without racemization [1] [3]. Catalytic hydrogenation of the vinylphosphonate double bond in the final step selectively generates the saturated phosphonate analogue while preserving chirality. Enantiopurity is validated via chiral HPLC (see Section 1.2.2), confirming >98% ee for (R)-FTY720 vinylphosphonate [3] [6].
Table 1: Key Synthetic Intermediates for (R)-FTY720 Vinylphosphonate
Intermediate | Chemical Structure | Stereochemistry | Role in Synthesis |
---|---|---|---|
(R)-12 | Epoxide | (R)-configured | Chiral backbone from Sharpless epoxidation |
(R)-13 | Trichloroacetimidate | Retained (R) | Precursor to oxazoline cyclization |
(R)-14 | Oxazoline | (S) at C2 | Stereoretentive functionalization |
(R)-16 | Vinylphosphonate ester | E-isomer dominant | Phosphonate-coupled product |
Comprehensive multi-nuclear NMR analysis confirms structural integrity and stereochemistry:
High-resolution mass spectrometry (HRMS) validates molecular composition:
Table 2: NMR Assignments for (R)-FTY720 Vinylphosphonate
Atom Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
---|---|---|---|
Vinyl =CH– | 5.90 (dd) | 128.5 | – |
–CH= P(O)(OH)₂ | 6.40 (dt) | 133.2 | – |
P(O)(OH)₂ | – | – | 18.2 |
Chiral C3–H | 3.75 (m) | 55.7 | – |
Aromatic C–H | 7.10–7.30 (m) | 128.0–140.2 | – |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: